

Commercial Suppliers of Velpatasvir-d3 for Research: A Technical Guide

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Compound of Interest

Compound Name: Velpatasvir-d3

Cat. No.: B15567571

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For researchers, scientists, and drug development professionals engaged in the study of Velpatasvir, particularly in pharmacokinetic and bioanalytical assays, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantitative results. **Velpatasvir-d3**, a deuterated form of the potent hepatitis C virus (HCV) NS5A inhibitor, serves as an ideal internal standard for mass spectrometry-based analyses. This technical guide provides an in-depth overview of commercial suppliers of **Velpatasvir-d3** for research purposes, its mechanism of action, and a detailed experimental protocol for its application.

Commercial Suppliers

Several commercial suppliers provide **Velpatasvir-d3** for research use. While a comprehensive Certificate of Analysis (CoA) with specific lot-to-lot data should always be requested from the supplier, the following table summarizes the available information on prominent vendors.^{[1][2]} Daicel Pharma, for instance, explicitly states that they provide a comprehensive CoA including HPLC purity.^[1]

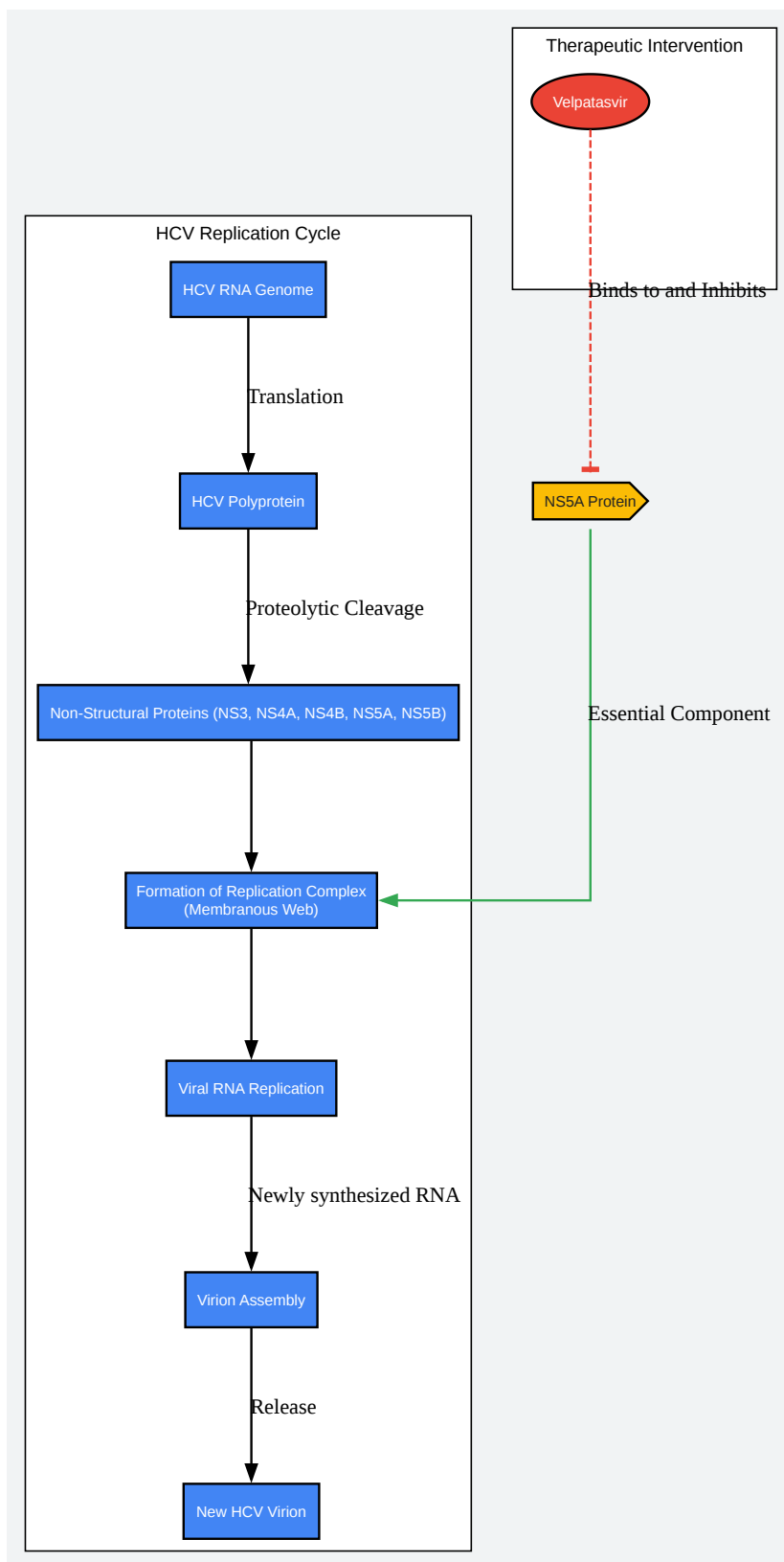
Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity/Notes
Daicel Pharma	DCTI-A-000060	2172676-06-9	$C_{49}H_{51}D_3N_8O_8$	886.04	Provides a comprehensive Certificate of Analysis (CoA) with characterization data including HPLC purity. [1] Generally, impurity standards are offered at >95% purity.
Venkatasai Life Sciences	VS-A186150	2172676-06-9	$C_{49}H_{51}D_3N_8O_8$	886.04	Product listed as "In Stock". Researchers should request a CoA for detailed purity and isotopic enrichment data.
Toronto Research Chemicals (TRC)	V116003	2172676-06-9	$C_{49}H_{51}D_3N_8O_8$	886.04	A range of Velpatasvir and its isotopically labeled analogues are available.

Shimadzu Chemistry & Diagnostics	Not specified	1377049-84- 7 (unlabeled)	$C_{49}H_{51}D_3N_8O$ 8	887.01 (for $^{13}C-d_3$)	Offers various stable isotope- labeled standards, including Velpatasvir- d3 and $^{13}C-d_3$ variants.[3]
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Note: The information in this table is based on publicly available data and may not be exhaustive. It is imperative to contact the suppliers directly to obtain the most current product specifications and a Certificate of Analysis.

Mechanism of Action of Velpatasvir

Velpatasvir is a direct-acting antiviral (DAA) agent that targets the hepatitis C virus non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that plays a critical role in the replication of the viral RNA genome and the assembly of new virus particles. It is a key component of the HCV replication complex. Velpatasvir inhibits NS5A, thereby disrupting the formation of the "membranous web" which is the site of viral replication. This inhibition ultimately leads to a cessation of viral replication and a reduction in viral load.



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Velpatasvir's inhibition of the HCV NS5A protein, a key component of the viral replication complex.

Experimental Protocols

The primary application of **Velpatasvir-d3** is as an internal standard in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Velpatasvir in biological matrices such as plasma or serum.

Representative Experimental Protocol: Quantification of Velpatasvir in Human Plasma using LC-MS/MS with Velpatasvir-d3 as an Internal Standard

1. Objective: To accurately quantify the concentration of Velpatasvir in human plasma samples.

2. Materials and Reagents:

- Velpatasvir analytical standard
- **Velpatasvir-d3** (internal standard)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Autosampler vials

3. Preparation of Stock and Working Solutions:

- Velpatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Velpatasvir in methanol.
- **Velpatasvir-d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Velpatasvir-d3** in methanol.
- Velpatasvir Working Solutions (for calibration curve): Serially dilute the Velpatasvir stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- **Velpatasvir-d3** Internal Standard (IS) Working Solution (50 ng/mL): Dilute the **Velpatasvir-d3** stock solution with 50:50 (v/v) acetonitrile:water.

4. Sample Preparation (Protein Precipitation):

- Pipette 50 μ L of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
- Add 150 μ L of the **Velpatasvir-d3** IS working solution (50 ng/mL) to each tube.
- Vortex for 30 seconds to mix.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
- Carefully transfer the supernatant to an autosampler vial.
- Inject a portion of the supernatant (e.g., 5 μ L) into the LC-MS/MS system.

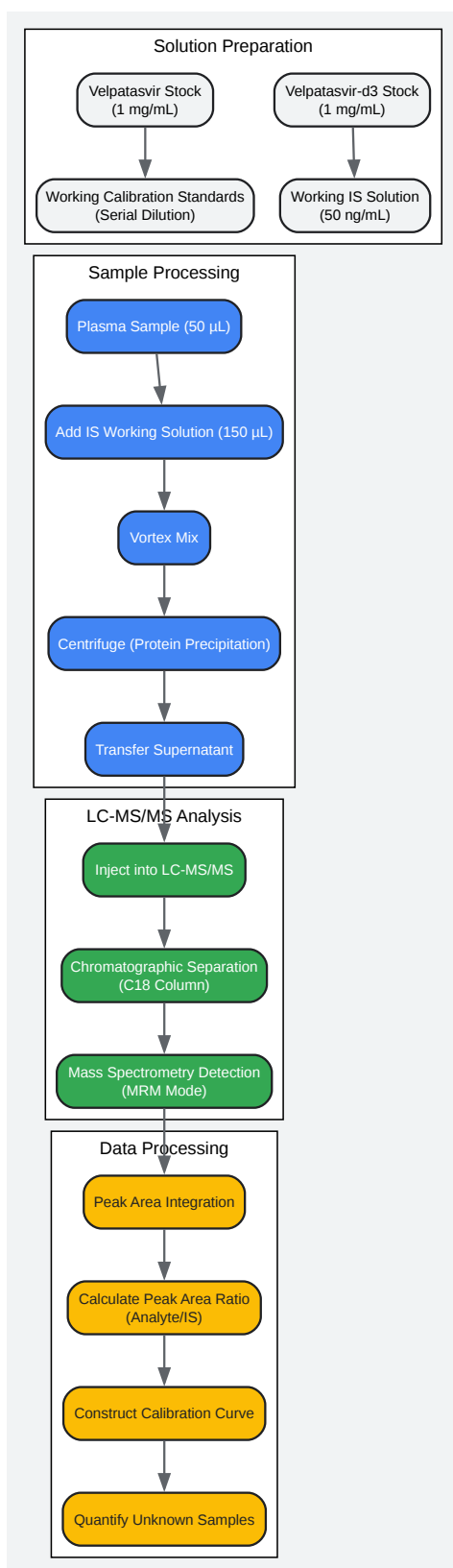
5. LC-MS/MS Conditions (Illustrative):

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient Elution: A suitable gradient to separate Velpatasvir from matrix components (e.g., starting with 30% B, ramping up to 95% B).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Velpatasvir: Q1/Q3 (e.g., m/z 883.4 → 643.3)
 - **Velpatasvir-d3**: Q1/Q3 (e.g., m/z 886.4 → 646.3) (Note: MRM transitions should be optimized for the specific instrument used.)

6. Data Analysis:

- Integrate the peak areas for both Velpatasvir and **Velpatasvir-d3**.
- Calculate the peak area ratio (Velpatasvir / **Velpatasvir-d3**).
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of Velpatasvir in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for the bioanalytical quantification of Velpatasvir using a deuterated internal standard.

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References

- 1. Velpatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Velpatasvir-D3 - Daicel Pharma Standards [daicelpharmastandards.com]
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